
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with butan-2-yl, dinitro, and pentafluoroethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core and introduce the butan-2-yl group through alkylation reactions. The dinitro groups can be introduced via nitration reactions using nitric acid and sulfuric acid as reagents. The pentafluoroethyl group can be added through a nucleophilic substitution reaction using pentafluoroethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and pentafluoroethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the nitro or pentafluoroethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield 4-(Butan-2-yl)-5,7-diamino-2-(pentafluoroethyl)-1H-benzimidazole.
科学的研究の応用
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and potential drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of advanced materials, such as polymers with specific properties.
作用機序
The mechanism of action of 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the pentafluoroethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The butan-2-yl group may contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Similar Compounds
- 4-(Butan-2-yl)-5,7-dinitro-2-(trifluoroethyl)-1H-benzimidazole
- 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoropropyl)-1H-benzimidazole
- 4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoromethyl)-1H-benzimidazole
Uniqueness
4-(Butan-2-yl)-5,7-dinitro-2-(pentafluoroethyl)-1H-benzimidazole is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound’s stability and reactivity, making it suitable for specific applications in research and industry.
特性
CAS番号 |
60167-96-6 |
|---|---|
分子式 |
C13H11F5N4O4 |
分子量 |
382.24 g/mol |
IUPAC名 |
7-butan-2-yl-4,6-dinitro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H11F5N4O4/c1-3-5(2)8-6(21(23)24)4-7(22(25)26)9-10(8)20-11(19-9)12(14,15)13(16,17)18/h4-5H,3H2,1-2H3,(H,19,20) |
InChIキー |
WSOLUNIYZHRUDI-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


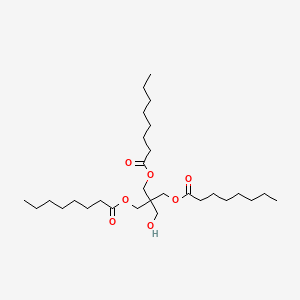
![Methanone, (4-chlorophenyl)[5-(4-nitrophenyl)-2-furanyl]-](/img/structure/B14619140.png)
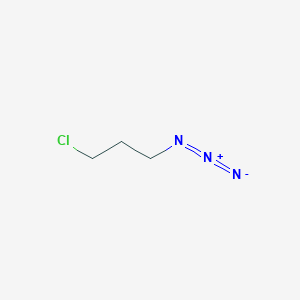
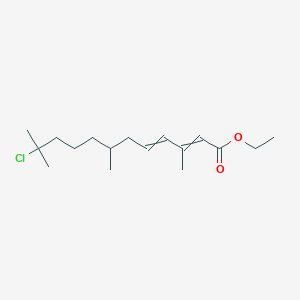
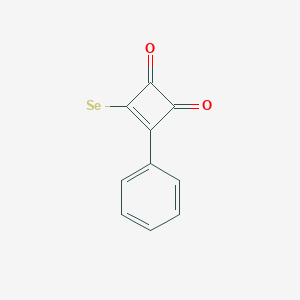
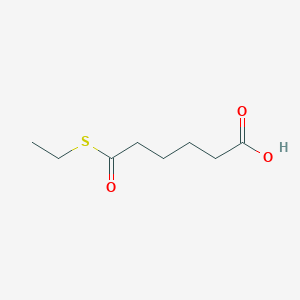


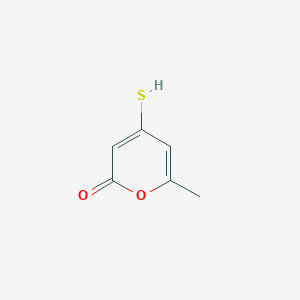
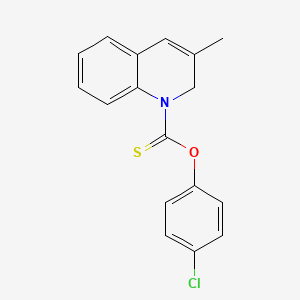
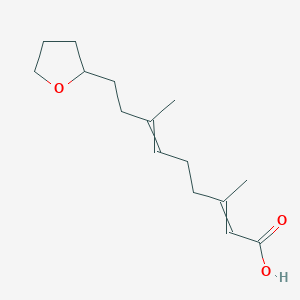


![4-[(Butan-2-yl)amino]pent-3-en-2-one](/img/structure/B14619214.png)
